molecular formula C7H5F3O B1306036 2,4,6-Trifluoroanisole CAS No. 219998-30-8

2,4,6-Trifluoroanisole

Cat. No. B1306036
M. Wt: 162.11 g/mol
InChI Key: ZLRIBYUOFAKHEF-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroanisole is a fluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. While the provided papers do not directly discuss 2,4,6-Trifluoroanisole, they provide insights into the behavior of similar compounds, which can be used to infer some of the properties and reactivity of 2,4,6-Trifluoroanisole.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 2,4,6-Trifluoroanisole typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This suggests that a similar approach could be used to synthesize 2,4,6-Trifluoroanisole, starting from an appropriate fluorinated benzene derivative and an alkoxide.

Molecular Structure Analysis

The molecular structure of fluorinated anisoles is influenced by the electron-withdrawing effect of the fluorine atoms. In the case of 2,3,5,6-tetrafluoroanisole, the gas-phase electron diffraction and quantum chemical calculations revealed a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane . This suggests that in 2,4,6-Trifluoroanisole, the fluorine atoms could similarly influence the orientation of the methoxy group, potentially leading to a non-planar structure.

Chemical Reactions Analysis

The reactivity of electron-deficient aromatic compounds like 2,4,6-Trifluoroanisole can be explored through the behavior of similar compounds. For example, 2,4,6-Trinitroanisole undergoes reactions with alkoxide ions to yield products of kinetic and thermodynamic control . This indicates that 2,4,6-Trifluoroanisole may also exhibit interesting reactivity with nucleophiles, potentially leading to regioselective substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trifluoroanisole can be inferred from related compounds. The presence of fluorine atoms significantly affects the electronic properties of the molecule, as seen in the photophysical properties of hyperbranched polyfluorenes containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core . The electron-withdrawing nature of fluorine likely lowers the LUMO energy level and affects the absorption and emission spectra. Additionally, the identification of 2,4,6-tribromoanisole in wines indicates that halogenated anisoles can have low perception thresholds and can be responsible for off-odors . This suggests that 2,4,6-Trifluoroanisole may also have a distinct odor profile and could be detected at low concentrations.

Scientific Research Applications

  • Wine Industry

    • Application: TCA is known for causing cork taint in wines, which can give wine a musty smell and taste .
    • Method: TCA can migrate from cork stoppers and contaminate wine during bottle storage .
    • Outcome: The presence of TCA in wine can lead to sensory problems, described as musty, moldy, and wet cardboard off-odors .
  • Textile Industry

    • Application: TCA was formerly used as an “assistant” in polyester fiber dyeing .
    • Outcome: The outcome or effect of TCA in this application is not specified .
  • Environmental Science

    • Application: TCA is a fungal metabolite of 2,4,6-Trichlorophenol, a popular fungicide .
    • Method: TCA is produced by certain fungi from the fungicide 2,4,6-Trichlorophenol .
    • Outcome: The presence of TCA can indicate the use of 2,4,6-Trichlorophenol and potential fungal activity .
  • Sensory Science

    • Application: TCA blocks a protein ion channel associated with olfactory sensing .
    • Method: TCA interacts with the protein ion channels in the olfactory system .
    • Outcome: This interaction can affect the sense of smell, potentially leading to the perception of off-odors .

properties

IUPAC Name

1,3,5-trifluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRIBYUOFAKHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Record name 2,4,6-trifluoroanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380303
Record name 2,4,6-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoroanisole

CAS RN

219998-30-8
Record name 2,4,6-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219998-30-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kundu, J Choi, DY Wang, Y Choliy… - Journal of the …, 2013 - ACS Publications
A pincer-ligated iridium complex, (PCP)Ir (PCP = κ 3 -C 6 H 3 -2,6-[CH 2 P(t-Bu) 2 ] 2 ), is found to undergo oxidative addition of C(sp 3 )–O bonds of methyl esters (CH 3 –O 2 CR′), …
Number of citations: 80 pubs.acs.org
O Eisenstein, J Milani, RN Perutz - Chemical Reviews, 2017 - ACS Publications
Partially fluorinated alkanes, arenes, and alkenes can be transformed by a variety of transition metal and lanthanide systems. Although the C–H bond is weaker than the C–F bond …
Number of citations: 276 pubs.acs.org

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